molecular formula C19H24BNO2S B13716944 2-Cyclobutyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole

2-Cyclobutyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole

Cat. No.: B13716944
M. Wt: 341.3 g/mol
InChI Key: LXJSNHQUNCNBNI-UHFFFAOYSA-N
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Description

2-Cyclobutyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole is a complex organic compound that features a thiazole ring, a cyclobutyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole typically involves multiple steps. One common method includes the formation of the thiazole ring followed by the introduction of the cyclobutyl and dioxaborolane groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

2-Cyclobutyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki coupling.

    Biology: The compound may be explored for its potential biological activities, including as a ligand in biochemical assays.

    Medicine: Research may investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in various chemical reactions, while the thiazole ring may interact with biological targets. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Cyclobutyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole is unique due to its combination of a thiazole ring with a cyclobutyl group and a dioxaborolane moiety. This unique structure imparts specific chemical and physical properties that make it valuable for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H24BNO2S

Molecular Weight

341.3 g/mol

IUPAC Name

2-cyclobutyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole

InChI

InChI=1S/C19H24BNO2S/c1-18(2)19(3,4)23-20(22-18)15-10-8-13(9-11-15)16-12-21-17(24-16)14-6-5-7-14/h8-12,14H,5-7H2,1-4H3

InChI Key

LXJSNHQUNCNBNI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(S3)C4CCC4

Origin of Product

United States

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